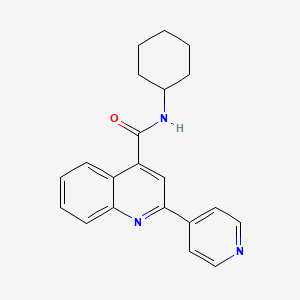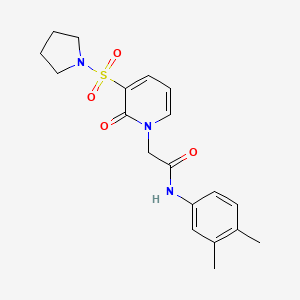
N-(3,4-dimethylphenyl)-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-(3,4-dimethylphenyl)-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide is a complex molecule that appears to be related to various acetamide derivatives studied for their biological activities. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from related research on acetamides with similar structural features.
Synthesis Analysis
The synthesis of related N-substituted acetamides often involves the condensation of corresponding acids or their derivatives with amines or amino compounds. For example, the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions was described, which involved exploring different N-acyl, N-alkyl, and amino functions . Similarly, the synthesis of N-(pyridin-4-yl)-(indol-3-yl)acetamides was achieved by indolization under Fischer conditions followed by amidification . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often characterized by the presence of planar groups and intramolecular hydrogen bonding, contributing to the stability of the molecule. For instance, the molecule of N-(4,6-dimethylpyrid-2-yl)-2-(3-nitrophenyl)acetamide was described as being composed of two approximately planar parts, with an intramolecular hydrogen bond forming a pseudo ring . This structural information can be useful in predicting the conformation of N-(3,4-dimethylphenyl)-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide.
Chemical Reactions Analysis
Acetamide derivatives can undergo various chemical reactions, including oxidation. For example, the oxidation of 2-(pyridin-2-yl)-N,N-diphenylacetamides with different oxidants resulted in the generation of multiple products, characterized by spectroscopic methods . This suggests that the compound may also be susceptible to oxidation and other chemical transformations, which could be explored to modify its chemical and biological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The planarity and intramolecular hydrogen bonding mentioned earlier can affect the melting point, solubility, and intermolecular interactions of these compounds . Additionally, the presence of substituents such as pyrrolidinyl groups can impact the lipophilicity and, consequently, the pharmacokinetic profile of the compound . These properties are critical for the potential application of N-(3,4-dimethylphenyl)-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide in a biological context.
Applications De Recherche Scientifique
Overview
The compound N-(3,4-dimethylphenyl)-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide, represents a class of chemical entities with potential for diverse scientific research applications. This review explores various studies highlighting its synthetic methodologies, pharmacological activities, and potential therapeutic applications, excluding specific details on drug use, dosage, and side effects.
Synthesis and Pharmacological Activities
One area of significant interest is the synthesis and pharmacological activities of derivatives similar to the parent compound. For example, piracetam and its derivatives, known for their nootropic effects, share structural similarities with the compound . These derivatives have shown promising effects in managing and treating diseases such as alcoholism, Raynaud’s phenomenon, deep vein thrombosis, and brain injury by improving learning, memory, and brain metabolism (Dhama et al., 2021). The methodology behind synthesizing these compounds and their biological activities underscores the versatility and potential therapeutic benefits of the structural class to which N-(3,4-dimethylphenyl)-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide belongs.
Biological Effects of Structurally Related Compounds
Research into the biological effects of acetamide, formamide, and their derivatives provides insight into the potential biological responses elicited by compounds like N-(3,4-dimethylphenyl)-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide. These studies highlight the diversity in biological responses among similar compounds, emphasizing the importance of understanding the unique properties and potential applications of each derivative (Kennedy, 2001).
Potential Therapeutic Applications
Further, the exploration of heterocyclic N-oxide molecules, including pyrrolidine derivatives, in drug development, provides a framework for assessing the therapeutic potential of N-(3,4-dimethylphenyl)-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide. These molecules have shown promise in anticancer, antibacterial, and anti-inflammatory applications, demonstrating the broad potential of this compound class in medicinal chemistry and therapeutic interventions (Li et al., 2019).
Propriétés
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(2-oxo-3-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-14-7-8-16(12-15(14)2)20-18(23)13-21-9-5-6-17(19(21)24)27(25,26)22-10-3-4-11-22/h5-9,12H,3-4,10-11,13H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQGAVFRPOYUSDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

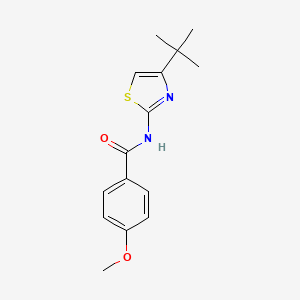
![5-Cyclopropyl-3-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,2-oxazole](/img/structure/B2519568.png)
![N-[6-bromo-3-(hydroxymethyl)-3,4-dihydro-2H-chromen-4-yl]-N'-(2,4-dichlorophenyl)-N-methylurea](/img/structure/B2519570.png)
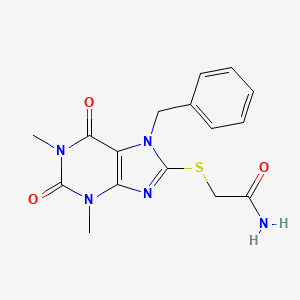


![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2519575.png)
![Tert-butyl [(3-methyl-1,2,4-oxadiazol-5-yl)(phenyl)methyl]carbamate](/img/structure/B2519576.png)
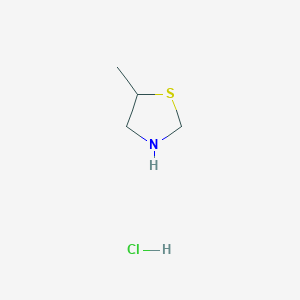
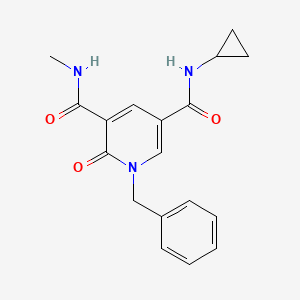
![N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2519582.png)
![2,4-dichloro-N'-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2519584.png)
